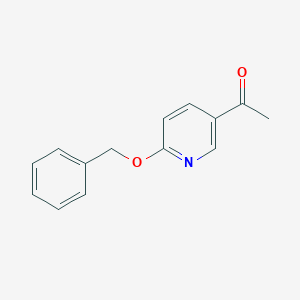
5-acetyl-2-benzyloxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(Benzyloxy)pyridin-3-YL]ethanone is an organic compound with the molecular formula C14H13NO2. It is characterized by a pyridine ring substituted with a benzyloxy group at the 6-position and an ethanone group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of 6-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-[6-(Benzyloxy)pyridin-3-YL]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-[6-(Benzyloxy)pyridin-3-YL]carboxylic acid.
Reduction: 1-[6-(Benzyloxy)pyridin-3-YL]ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 5-acetyl-2-benzyloxypyridine exhibit promising anticancer properties. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that certain modifications to the pyridine ring improved the selectivity and potency against specific cancer types, making them potential candidates for drug development .
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound derivatives against amyloid-beta-induced toxicity. These compounds have been evaluated for their ability to prevent mitochondrial dysfunction associated with neurodegenerative diseases, showing potential as therapeutic agents in conditions like Alzheimer's disease .
Organic Synthesis Applications
1. Late-Stage Functionalization
The compound plays a crucial role in late-stage functionalization processes for synthesizing complex molecules. Its ability to undergo mild reaction conditions allows for the efficient modification of existing pharmaceutical compounds without extensive synthetic routes. This application has been highlighted in studies focusing on the synthesis of antihistamines and other medicinally relevant compounds .
2. Synthesis of Benzyl Ethers and Esters
this compound has been utilized in protocols for preparing benzyl ethers and esters. The compound acts as a reagent that facilitates the formation of these derivatives, which are important intermediates in organic synthesis .
Materials Science Applications
1. Photoredox Catalysis
Recent advancements have explored the use of this compound in photoredox catalysis, particularly in benzylation reactions. This application leverages its ability to participate in light-induced reactions, providing a pathway for the synthesis of complex organic molecules under mild conditions .
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 10 | |
| Derivative A | Neuroprotective | 15 | |
| Derivative B | Anticancer | 8 |
Table 2: Synthetic Applications of this compound
| Application | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Late-stage functionalization | Nucleophilic aromatic substitution | 95 | |
| Benzyl ether synthesis | Benzyl transfer | 90 | |
| Photoredox catalysis | Light-induced benzylation | 85 |
Case Studies
Case Study 1: Anticancer Research
In a study focused on the anticancer properties of pyridine derivatives, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that specific structural modifications led to enhanced activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Neuroprotection Against Amyloid Beta
Another investigation assessed the neuroprotective capabilities of derivatives against amyloid-beta-induced mitochondrial dysfunction. The study found that certain modifications not only improved neuroprotective effects but also reduced cytotoxicity towards healthy cells, highlighting the therapeutic potential of these compounds in neurodegenerative disease contexts .
作用机制
The mechanism of action of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved .
相似化合物的比较
1-(Pyridin-3-yl)ethanone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidinyl group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness: 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is unique due to the presence of both the benzyloxy and ethanone groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
CAS 编号 |
178055-96-4 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
1-(6-phenylmethoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI 键 |
ARFNRWRPGXSAII-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
规范 SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
同义词 |
1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















